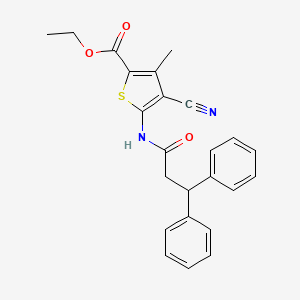
N-(3,4-difluorophenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DIFLUOROPHENYL)-2-(4-ETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with difluorophenyl and ethoxyphenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIFLUOROPHENYL)-2-(4-ETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The difluorophenyl and ethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions require the presence of strong electrophiles and catalysts to facilitate the substitution.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the quinoline derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of N-(3,4-DIFLUOROPHENYL)-2-(4-ETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIFLUOROPHENYL)-2-(4-ETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, alkylating agents, and various catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce reduced quinoline compounds.
Scientific Research Applications
N-(3,4-DIFLUOROPHENYL)-2-(4-ETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-DIFLUOROPHENYL)-2-(4-ETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3,4-DIFLUOROPHENYL)-2-(4-ETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE can be compared with other similar compounds, such as:
- N-(3,4-DIFLUOROPHENYL)-1-(4-ETHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE
- 1-(3,4-DIFLUOROPHENYL)-3-[(4-ETHOXYPHENYL)AMINO]PROPAN-1-ONE
- (3,4-DIFLUOROPHENYL)(4-ETHOXYPHENYL)METHANAMINE
These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties. The uniqueness of N-(3,4-DIFLUOROPHENYL)-2-(4-ETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE lies in its specific combination of substituents and the resulting properties.
Properties
Molecular Formula |
C24H18F2N2O2 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H18F2N2O2/c1-2-30-17-10-7-15(8-11-17)23-14-19(18-5-3-4-6-22(18)28-23)24(29)27-16-9-12-20(25)21(26)13-16/h3-14H,2H2,1H3,(H,27,29) |
InChI Key |
WUAVNQWLQAFRAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 4-cyano-5-[(cyclopentylcarbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B10976726.png)
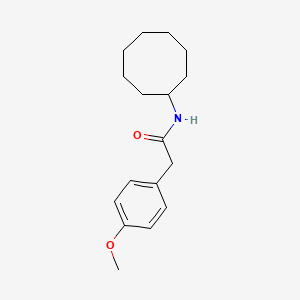
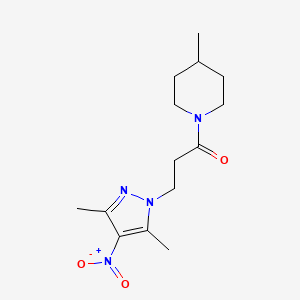
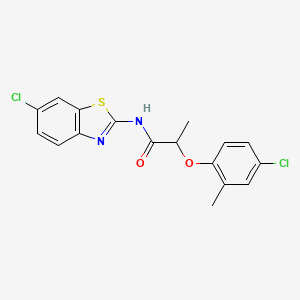
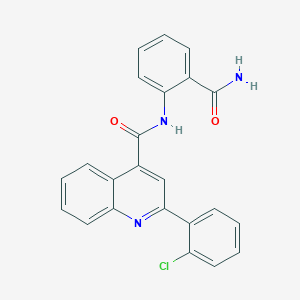
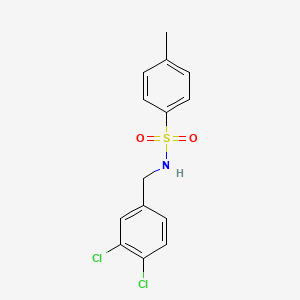
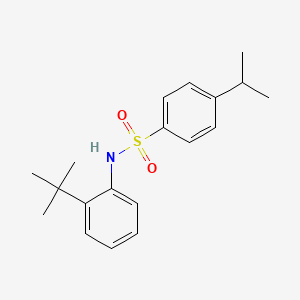
![N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10976763.png)
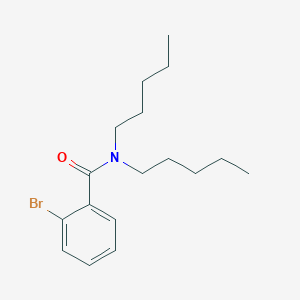


![ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10976782.png)

